molecular formula C19H19BrN2O3 B11525321 (4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11525321
M. Wt: 403.3 g/mol
InChI Key: KUEJIZBGFJFKGD-UHFFFAOYSA-N
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Description

The compound (4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic molecule belonging to the class of pyrazoline derivatives Pyrazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the following steps:

    Formation of the Pyrazoline Ring: The initial step involves the condensation of an appropriate chalcone with hydrazine hydrate under reflux conditions to form the pyrazoline ring. The chalcone is synthesized by the Claisen-Schmidt condensation of 4-bromoacetophenone and 4-methoxybenzaldehyde.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.

    Addition of the Ethyl Group: The ethyl group is incorporated through an alkylation reaction, typically using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, pyrazoline derivatives, including this compound, have shown promise in antimicrobial and anticancer research. They can inhibit the growth of certain bacteria and cancer cell lines, making them potential candidates for drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. It can be used to develop new anti-inflammatory drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and receptors. The pyrazoline ring can inhibit enzymes involved in inflammation and cell proliferation. Additionally, the bromophenyl and methoxyphenyl groups can enhance binding affinity to specific molecular targets, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
  • (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxy-3-benzofuranyl)methanone

Uniqueness

Compared to similar compounds, (4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone stands out due to its specific combination of functional groups. The presence of both bromophenyl and methoxyphenyl groups provides unique electronic and steric properties, enhancing its reactivity and biological activity.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H19BrN2O3/c1-3-16-12-19(24,14-6-10-17(25-2)11-7-14)22(21-16)18(23)13-4-8-15(20)9-5-13/h4-11,24H,3,12H2,1-2H3

InChI Key

KUEJIZBGFJFKGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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